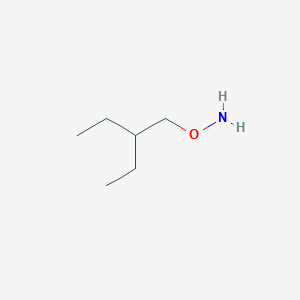

O-(2-ethylbutyl)hydroxylamine

Description

Properties

CAS No. |

854383-21-4 |

|---|---|

Molecular Formula |

C6H15NO |

Molecular Weight |

117.19 g/mol |

IUPAC Name |

O-(2-ethylbutyl)hydroxylamine |

InChI |

InChI=1S/C6H15NO/c1-3-6(4-2)5-8-7/h6H,3-5,7H2,1-2H3 |

InChI Key |

CIRJXCXETKZARV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)CON |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

O-(2-ethylbutyl)hydroxylamine can be synthesized through the O-alkylation of hydroxylamine. One common method involves the reaction of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection . This method provides a straightforward route to obtain O-substituted hydroxylamines.

Industrial Production Methods

Industrial production of O-(2-ethylbutyl)hydroxylamine typically involves large-scale synthesis using similar O-alkylation techniques. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

O-(2-ethylbutyl)hydroxylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form nitroso compounds.

Reduction: It can be reduced to form amines.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Alkyl halides and aryl halides are typical reagents for substitution reactions.

Major Products

Oxidation: Produces nitroso derivatives.

Reduction: Yields primary amines.

Substitution: Forms various O-alkylated or O-arylated hydroxylamines.

Scientific Research Applications

O-(2-ethylbutyl)hydroxylamine has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the formation of C-N, N-N, O-N, and S-N bonds.

Biology: Investigated for its potential role in biochemical pathways involving nitrogen compounds.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of O-(2-ethylbutyl)hydroxylamine involves its ability to act as an electrophilic aminating agent. It facilitates the formation of carbon-nitrogen bonds through nucleophilic attack by various substrates. The molecular targets and pathways involved include the activation of nitrogen atoms and the stabilization of transition states during bond formation .

Comparison with Similar Compounds

Comparison with Similar Compounds

O-(2,3,4,5,6-Pentafluorophenyl)methylhydroxylamine (PFBHA)

- Structure vs. Target Compound : PFBHA features a pentafluorophenylmethyl group, contrasting with the 2-ethylbutyl group in O-(2-ethylbutyl)hydroxylamine. The fluorinated aromatic ring in PFBHA enhances electron-withdrawing properties and stability.

- Applications : PFBHA is widely used as a derivatizing agent for carbonyl-containing compounds (e.g., aldehydes, ketones) in analytical chemistry, enabling detection via chromatography or mass spectrometry. Its fluorinated group improves volatility and detection sensitivity .

- Key Differences :

- The 2-ethylbutyl group may reduce polarity compared to PFBHA, limiting its utility in aqueous analytical systems.

- PFBHA’s electron-deficient aromatic ring facilitates reactions with electrophilic carbonyls, whereas the alkyl chain in O-(2-ethylbutyl)hydroxylamine may favor hydrophobic interactions.

Phosphorus-Containing 2-Ethylbutyl Derivatives

- Examples: Sodium O-(2-ethylbutyl) ethylphosphonothioate (C8H18NaO2PS) 2-Ethylbutyl isopropylphosphonofluoridoate (C9H20FO2P)

- Structure vs. Target Compound: These compounds share the 2-ethylbutyl ether group but replace the hydroxylamine moiety with phosphorus-based functional groups (phosphonothioate, phosphonofluoridate).

- Applications : Phosphorus derivatives are utilized in industrial processes, agrochemicals, or as flame retardants. Their reactivity differs significantly from hydroxylamines, often involving nucleophilic substitution or hydrolysis.

- Key Differences :

- Hydroxylamines are nucleophilic and redox-active, whereas phosphorus derivatives typically engage in acid-base or coordination chemistry.

- The 2-ethylbutyl group in phosphorus compounds enhances hydrophobicity for sustained environmental persistence, unlike hydroxylamines, which may degrade more readily.

O-(2-Morpholinoethyl)hydroxylamine

- Structure vs. Target Compound: This analog substitutes the 2-ethylbutyl group with a morpholinoethyl chain, introducing a tertiary amine and oxygen heterocycle.

- Applications: Used in reductive amination and pharmaceutical synthesis, the morpholino group improves water solubility and bioavailability.

- Key Differences: The morpholinoethyl group enhances polarity, enabling aqueous-phase reactions, while the 2-ethylbutyl group favors organic-phase applications. Synthetic routes differ: O-(2-morpholinoethyl)hydroxylamine is prepared via reductive amination, whereas O-(2-ethylbutyl)hydroxylamine may require alkylation of hydroxylamine.

Data Table: Comparative Analysis of Structural Analogs

Research Findings and Limitations

- Gaps in Literature : Direct studies on O-(2-ethylbutyl)hydroxylamine are scarce. Most inferences derive from analogs like PFBHA or phosphorus derivatives.

- Synthetic Challenges : Alkylation of hydroxylamines to produce branched ethers (e.g., 2-ethylbutyl) may require stringent conditions to avoid N- vs. O-alkylation side reactions.

- Potential Applications: The compound’s lipophilicity suggests utility in hydrophobic matrices (e.g., polymer crosslinking) or as a stabilizer in organic solvents.

Biological Activity

O-(2-ethylbutyl)hydroxylamine is a compound that has gained attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

O-(2-ethylbutyl)hydroxylamine belongs to the class of hydroxylamines, which are characterized by the presence of a hydroxylamine functional group (-NHOH). This particular compound features an ethylbutyl side chain, which may influence its biological activity and pharmacokinetic properties.

Hydroxylamines have been studied for various biological activities, including:

- Anticancer Activity : Hydroxylamine derivatives have shown promise as inhibitors of key oncogenic pathways. For instance, compounds similar to O-(2-ethylbutyl)hydroxylamine have been reported to inhibit epidermal growth factor receptor (EGFR) activity, which is crucial in many cancers. In vitro studies demonstrated that certain hydroxylamine-containing compounds exhibited significant potency against cancer cell lines with specific EGFR mutations .

- Antimicrobial Properties : Research indicates that hydroxylamines can exhibit antimicrobial activity. For example, certain derivatives were found to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, suggesting potential applications in treating bacterial infections .

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Studies : A study profiling hydroxylamine-based inhibitors demonstrated that one derivative (notably similar to O-(2-ethylbutyl)hydroxylamine) exhibited an IC50 value of 7.2 nM against the NCI-H3255 NSCLC cell line harboring the L858R mutation. This suggests that such compounds could be developed into effective therapies for resistant cancer forms .

- Antimicrobial Efficacy : In another investigation, various hydroxylamine derivatives were tested for their antibacterial properties. Compounds showed MIC values less than 60 μg/mL against Staphylococcus species, indicating their potential as new antibiotics in the face of rising drug resistance .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of O-(2-ethylbutyl)hydroxylamine is still under investigation; however, related compounds have shown favorable absorption characteristics and metabolic stability. For example, studies on similar hydroxylamines indicate low efflux rates across cellular membranes and minimal genotoxicity in standard assays .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for O-(2-ethylbutyl)hydroxylamine, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution between hydroxylamine hydrochloride and 2-ethylbutyl halides (e.g., bromide or chloride) under inert conditions. Reaction optimization includes:

- Temperature control : Room temperature or mild heating (40–60°C) to minimize side reactions.

- Base selection : Use of sodium carbonate or triethylamine to neutralize HCl byproducts .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography for higher purity .

- Key considerations : Monitor reaction progress via TLC or NMR to detect unreacted starting materials.

Q. Which spectroscopic techniques are most effective for characterizing O-(2-ethylbutyl)hydroxylamine, and what key spectral features should researchers analyze?

- Methodology :

- NMR :

- ¹H NMR : Look for the hydroxylamine proton (NH) at δ 5.5–6.5 ppm (broad singlet) and alkyl chain signals (δ 0.8–1.6 ppm for methyl/methylene groups).

- ¹³C NMR : The oxygen-bound carbon (C-O) appears at δ 60–70 ppm .

- IR : Stretching frequencies for N-O (950–1050 cm⁻¹) and O-H (3200–3400 cm⁻¹) bonds confirm functional groups .

Advanced Research Questions

Q. How do reaction kinetics and thermodynamic parameters influence the acylation pathways of hydroxylamine derivatives like O-(2-ethylbutyl)hydroxylamine?

- Methodology :

- Kinetic studies : Use stopped-flow techniques or NMR kinetics to measure rate constants for O- vs. N-acylation. For example, monitor the disappearance of starting materials or formation of intermediates .

- Thermodynamic analysis : Calculate Gibbs free energy barriers (ΔG‡) via density functional theory (DFT) at the B3LYP/6-311+G(2df,2p) level to predict dominant pathways. Experimental validation through Arrhenius plots is critical .

Q. What methodologies are employed to resolve discrepancies between experimental observations and computational predictions in hydroxylamine reactivity studies?

- Methodology :

- Mechanistic re-evaluation : Use dual bifunctional catalysis models where hydroxylamine acts as both proton donor and acceptor (e.g., TS1O-NH2OH-DUAL transition states) to reconcile conflicting data .

- Solvent effects : Incorporate polarizable continuum models (PCM) in DFT calculations to account for solvation free energy contributions, which significantly impact ΔG‡ barriers in aqueous vs. nonpolar solvents .

Q. What in vitro assays are suitable for evaluating the biological activity of O-(2-ethylbutyl)hydroxylamine, and how are IC₅₀ values determined?

- Methodology :

- Cell viability assays : Use MTT or resazurin-based assays on cancer cell lines (e.g., MCF-7, U-937) to measure IC₅₀. Prepare dose-response curves with concentrations ranging from 0.1–100 µM .

- Apoptosis induction : Confirm mechanisms via flow cytometry (Annexin V/PI staining) or caspase-3/7 activity assays .

- Data analysis : Compare IC₅₀ values with structurally similar compounds (e.g., O-(4-chlorobenzyl)hydroxylamine, IC₅₀ = 0.65 µM in MCF-7) to assess substituent effects on potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.